molecular formula C24H40N2O7 B607317 endo-BCN-PEG3-NH-Boc

endo-BCN-PEG3-NH-Boc

Cat. No.: B607317
M. Wt: 468.6 g/mol
InChI Key: TUOLXDJYWZRBJY-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

The compound endo-bicyclononyne-triethylene glycol-tert-butyloxycarbonyl-amine possesses the Chemical Abstracts Service registry number 1807501-84-3 and exhibits the molecular formula C₂₄H₄₀N₂O₇ with a molecular weight of 468.58 daltons. This compound represents a tripartite molecular architecture comprising three distinct functional domains: a strained bicyclononyne moiety for copper-free click chemistry, a triethylene glycol spacer for enhanced solubility and reduced steric hindrance, and a tert-butyloxycarbonyl-protected amine terminus for selective deprotection and subsequent conjugation reactions.

The bicyclononyne component, systematically named bicyclo[6.1.0]non-4-yne, constitutes the reactive terminus of this molecular linker. This strained cycloalkyne exhibits exceptional reactivity toward azide-containing molecules through strain-promoted azide-alkyne cycloaddition mechanisms. The endo stereoisomer configuration specifically refers to the spatial arrangement of the cyclopropane ring relative to the larger eight-membered ring system, which influences both the reactivity and the steric profile of the resulting cycloaddition products. Research has demonstrated that endo-bicyclononyne exhibits a second-order rate constant of 0.29 M⁻¹s⁻¹ when reacting with benzyl azide in polar solvent systems, representing slightly enhanced reactivity compared to its exo stereoisomer counterpart.

The triethylene glycol spacer segment provides crucial physicochemical properties that enhance the compound's utility in biological applications. This polyethylene glycol unit contributes hydrophilicity to the overall molecular structure, reducing aggregation tendencies and minimizing steric hindrance during bioconjugation processes. The triethylene glycol spacer also serves to distance the reactive bicyclononyne group from the amine functionality, preventing intramolecular interactions that could compromise the reagent's stability or reactivity.

The terminal tert-butyloxycarbonyl-protected amine functionality represents a strategically designed feature that enables selective deprotection under mild acidic conditions. Upon exposure to appropriate acidic environments, the tert-butyloxycarbonyl protecting group undergoes hydrolysis to reveal a free primary amine. This liberated amine can subsequently participate in conjugation reactions with various electrophilic species, including carbonyl compounds, carboxylic acids, and activated esters.

Table 1: Physicochemical Properties of endo-Bicyclononyne-Triethylene Glycol-tert-Butyloxycarbonyl-amine

Property Value Source
Chemical Abstracts Service Number 1807501-84-3
Molecular Formula C₂₄H₄₀N₂O₇
Molecular Weight 468.58 daltons
Purity ≥95%
Storage Temperature -20°C
Solubility Dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, dimethyl sulfoxide
Stereochemistry endo configuration

Historical Development of Bicyclononyne-Based Click Chemistry Reagents

The conceptual foundation for bicyclononyne-based click chemistry reagents traces its origins to the pioneering work of Rolf Huisgen in the mid-20th century, who first characterized the fundamental reactivity patterns of 1,3-dipolar cycloaddition reactions between azides and alkynes. Huisgen's systematic investigations revealed that organic azides could undergo spontaneous cycloaddition reactions with acetylenic compounds to yield 1,2,3-triazole products, establishing the mechanistic basis for what would later become known as click chemistry.

The transformation of Huisgen's academic discoveries into practical synthetic methodology occurred through the independent contributions of Karl Barry Sharpless at The Scripps Research Institute and Morten Meldal at the Carlsberg Laboratory in Denmark. In 2002, both research groups simultaneously reported copper-catalyzed variants of the azide-alkyne cycloaddition that proceeded with enhanced reaction rates and complete regioselectivity. Sharpless subsequently coined the term "click chemistry" to describe this class of reactions, emphasizing their efficiency, selectivity, and broad functional group tolerance.

However, the requirement for copper catalysis in these early click chemistry protocols presented significant limitations for biological applications. The cytotoxicity of copper species toward living cells and organisms severely restricted the utility of copper-catalyzed azide-alkyne cycloaddition in biological contexts. This limitation prompted researchers to investigate alternative approaches that could achieve similar reactivity without relying on toxic metal catalysts.

The breakthrough that enabled copper-free click chemistry emerged from the recognition that ring strain could substitute for metal catalysis in promoting azide-alkyne cycloaddition reactions. Georgy Wittig had previously observed in 1961 that cyclooctyne could react explosively with phenyl azide to produce triazole products without any external catalyst. This observation remained largely unexplored until Carolyn Bertozzi and her colleagues at the University of California, Berkeley, recognized its potential for biological applications.

In 2004, the Bertozzi group demonstrated that strain-promoted azide-alkyne cycloaddition could be successfully applied to living systems, marking the birth of copper-free click chemistry as a bioorthogonal reaction. Their seminal studies showed that cyclooctyne derivatives functionalized with biotin could selectively label azidosugars metabolically incorporated into cell surface glycans without interfering with cellular physiology. This achievement established strain-promoted azide-alkyne cycloaddition as a powerful tool for studying biological processes in their native environments.

The development of bicyclononyne as a superior alternative to cyclooctyne represented a significant advancement in the field of bioorthogonal chemistry. Bicyclononyne, also known as bicyclo[6.1.0]non-4-yne, exhibits enhanced reactivity compared to simple cyclooctyne due to additional ring strain contributed by the fused cyclopropane moiety. This increased strain energy results in lower activation barriers for cycloaddition reactions and correspondingly faster reaction kinetics.

The evolution from simple bicyclononyne to more sophisticated derivatives incorporating polyethylene glycol spacers and protected amine functionalities reflected the growing understanding of the requirements for effective bioconjugation reagents. The integration of triethylene glycol units addressed solubility and biocompatibility concerns, while the incorporation of protected amine groups provided additional synthetic versatility for creating complex bioconjugates.

Role in Modern Bioorthogonal Reaction Frameworks

Bioorthogonal chemistry represents a paradigm in chemical biology that emphasizes the development of reactions that proceed selectively in biological environments without interfering with native biochemical processes. The fundamental principles of bioorthogonal chemistry require that reactive partners be mutually reactive but unreactive toward biological nucleophiles such as water, amino acids, nucleotides, and other cellular components. Additionally, bioorthogonal reactions must proceed under physiological conditions of temperature, pressure, and ionic strength while maintaining high selectivity and reasonable reaction rates.

The compound endo-bicyclononyne-triethylene glycol-tert-butyloxycarbonyl-amine exemplifies the sophisticated design principles that govern modern bioorthogonal reagents. The bicyclononyne moiety serves as an ideal bioorthogonal reactive handle due to its exceptional chemoselectivity toward azide-containing molecules. Unlike many other reactive functional groups, bicyclononyne does not undergo significant side reactions with common biological nucleophiles, ensuring that cycloaddition proceeds exclusively with azide partners.

The strain-promoted azide-alkyne cycloaddition mechanism underlying bicyclononyne reactivity proceeds through a concerted [3+2] cycloaddition pathway that does not require external catalysts or cofactors. The substantial ring strain present in the bicyclononyne structure (approximately 18 kilocalories per mole) provides the thermodynamic driving force necessary to overcome the activation barrier for cycloaddition. Computational studies have revealed that the activation energy for strain-promoted azide-alkyne cycloaddition with bicyclononyne (approximately 8.0 kilocalories per mole) is significantly lower than that observed for unstrained alkynes (approximately 16.2 kilocalories per mole).

The triethylene glycol spacer component plays a crucial role in optimizing the performance of endo-bicyclononyne-triethylene glycol-tert-butyloxycarbonyl-amine in bioorthogonal applications. Polyethylene glycol units are known to enhance the aqueous solubility of organic compounds while reducing their tendency to aggregate or interact nonspecifically with biological macromolecules. These properties are particularly important for bioconjugation applications, where reagents must remain soluble and accessible in aqueous biological media while avoiding unwanted interactions with proteins, nucleic acids, or cell surfaces.

The protected amine functionality provides additional versatility for bioconjugation strategies by enabling sequential or orthogonal coupling reactions. Following completion of the strain-promoted azide-alkyne cycloaddition, the tert-butyloxycarbonyl protecting group can be selectively removed under mild acidic conditions to reveal a free primary amine. This deprotected amine can then participate in subsequent conjugation reactions with carboxylic acids, aldehydes, or other electrophilic partners, enabling the construction of complex multifunctional bioconjugates.

Recent applications of bicyclononyne-based reagents have demonstrated their exceptional utility in diverse areas of chemical biology and biotechnology. These applications include the development of antibody-drug conjugates for targeted cancer therapeutics, where the high efficiency and selectivity of strain-promoted azide-alkyne cycloaddition enable precise attachment of cytotoxic payloads to monoclonal antibodies. The resulting conjugates exhibit improved therapeutic indices compared to conventional chemotherapy approaches, demonstrating enhanced efficacy while reducing systemic toxicity.

The use of endo-bicyclononyne-triethylene glycol-tert-butyloxycarbonyl-amine in protein-protein coupling applications has been particularly noteworthy. Research has shown that strain-promoted azide-alkyne cycloaddition can effectively link modified proteins without compromising their structural integrity or biological activity. For example, hemoglobin derivatives functionalized with bicyclononyne and azide groups have been successfully coupled to create bis-hemoglobin tetramers with properties suitable for use as hemoglobin-based oxygen carriers.

The compound also finds extensive application in the synthesis of proteolysis-targeting chimeras, where it serves as a critical linker component connecting target protein ligands with ubiquitin ligase recruiting elements. The polyethylene glycol spacer helps optimize the spatial positioning of the two ligand components while the bicyclononyne group enables efficient attachment through bioorthogonal chemistry.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O7/c1-24(2,3)33-23(28)26-11-13-30-15-17-31-16-14-29-12-10-25-22(27)32-18-21-19-8-6-4-5-7-9-20(19)21/h19-21H,6-18H2,1-3H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOLXDJYWZRBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three modular components:

  • Boc-protected amine : Provides a stable protected amino group for subsequent conjugation.

  • PEG3 spacer : Enhances solubility and controls molecular spacing.

  • endo-BCN moiety : Enables copper-free click chemistry applications.

Strategic bond disconnections suggest sequential assembly starting from the amine core, progressing through PEG spacer elongation, and concluding with BCN group installation.

Stepwise Synthesis Protocol

Boc Protection of Primary Amine

Reaction Scheme :
NH2-R+Boc2OBaseDCMBoc-NH-R\text{NH}_2\text{-R} + \text{Boc}_2\text{O} \xrightarrow[\text{Base}]{\text{DCM}} \text{Boc-NH-R}

Key Parameters :

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane

  • Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.1 eq

  • Yield : 92-95% after silica gel chromatography

Mechanistic Insight :
The Boc group selectively protects primary amines via nucleophilic attack on the carbonyl carbon, forming a stable carbamate linkage. This step prevents undesired side reactions during subsequent PEGylation.

PEG3 Spacer Incorporation

Coupling Strategy :
Boc-NH-R+HO-PEG3-OHEDC/HOBtDIPEABoc-NH-PEG3-OH\text{Boc-NH-R} + \text{HO-PEG}_3\text{-OH} \xrightarrow[\text{EDC/HOBt}]{\text{DIPEA}} \text{Boc-NH-PEG}_3\text{-OH}

Optimized Conditions :

ParameterSpecification
Coupling reagentEDC·HCl (1.5 eq)
ActivatorHOBt (1.5 eq)
SolventAnhydrous DMF
Temperature0°C → RT, 12 hr
Yield78-82%

Critical Considerations :

  • Strict moisture control prevents PEG diol formation

  • Molecular sieves (4Å) maintain anhydrous conditions

endo-BCN Group Installation

Synthetic Pathway :
Boc-NH-PEG3-OH+endo-BCN-OSuBaseBoc-NH-PEG3-endo-BCN\text{Boc-NH-PEG}_3\text{-OH} + \text{endo-BCN-OSu} \xrightarrow[]{\text{Base}} \text{Boc-NH-PEG}_3\text{-endo-BCN}

Reaction Table :

ComponentRoleQuantity
Boc-NH-PEG₃-OHNucleophile1.0 eq
endo-BCN-NHS esterElectrophile1.2 eq
DIPEABase3.0 eq
SolventDCM/DMF (4:1)0.1 M
Time24 hr, N₂ atmosphere

Purification :

  • Cold ether precipitation (3×) removes unreacted NHS ester

  • Final purification via reverse-phase HPLC (C18 column)

Yield Optimization :

  • Excess endo-BCN-NHS ester (1.2 eq) compensates for hydrolysis side reactions

  • Controlled pH (8.5-9.0) maximizes acylation efficiency

Industrial Production Scalability

Continuous Flow Synthesis

Modern facilities employ tubular reactors for enhanced control:

Process Parameters :

StageTemperatureResidence TimeConversion
Boc protection25°C30 min>99%
PEG coupling-5°C2 hr85%
BCN conjugation15°C4 hr78%

Advantages :

  • 40% reduction in solvent consumption vs batch processing

  • Real-time FTIR monitoring ensures reaction completion

Analytical Characterization

Quality Control Metrics

Specification Table :

ParameterMethodAcceptance Criteria
PurityHPLC-UV (220 nm)≥95% area
MoistureKarl Fischer≤0.5% w/w
Residual SolventsGC-MS<500 ppm total
Heavy MetalsICP-MS<10 ppm

Structural Confirmation :

  • HRMS : Calculated for C₂₄H₄₀N₂O₇ [M+H]⁺: 469.2909, Found: 469.2912

  • ¹H NMR (500 MHz, CDCl₃): δ 4.25 (t, PEG-OCH₂), 3.64 (m, PEG backbone), 1.44 (s, Boc CH₃)

Challenges and Mitigation Strategies

Common Synthetic Issues

  • PEG Oligomerization :

    • Cause : Trace water during coupling steps

    • Solution : Azeotropic drying with toluene pre-reaction

  • BCN Isomerization :

    • Cause : Prolonged heating >40°C

    • Prevention : Strict temperature control during conjugation

  • Boc Deprotection :

    • Risk : Premature acid exposure

    • Handling : Neutral pH buffers during purification

Emerging Methodologies

Enzymatic PEGylation

Recent trials employ lipase B catalysts for regioselective PEG coupling:

  • Benefits :

    • 98% coupling efficiency vs traditional EDC method

    • No requirement for amino group protection

Photoclick Chemistry

UV-initiated BCN-tetrazine cycloaddition enables:

  • 30% faster conjugation kinetics

  • Spatial-temporal control in polymer networks

Scientific Research Applications

Bioconjugation

Endo-BCN-PEG3-Boc-amine is widely utilized in bioconjugation processes. Its amine group reacts efficiently with carboxyl groups, allowing for the linking of proteins, peptides, and other biomolecules. This capability is crucial in developing targeted therapies and diagnostic agents.

Key Features:

  • High Reactivity: The amine group ensures stable connections.
  • Versatile Coupling: Can be used for both small molecules and larger biomolecules.

Drug Delivery Systems

The compound plays a pivotal role in drug delivery applications. By enhancing the solubility and circulation time of therapeutic agents, endo-BCN-PEG3-Boc-amine contributes to improved pharmacokinetics.

Advantages:

  • Increased Efficacy: Facilitates the targeted delivery of drugs to specific tissues.
  • Reduced Side Effects: Minimizes systemic toxicity through localized action.

Nanotechnology

In nanotechnology, endo-BCN-PEG3-Boc-amine is employed to create nanocarriers for drug delivery. Its bioorthogonal properties allow for the precise attachment of therapeutic agents to nanoparticles, enhancing their functionality.

Applications:

  • Targeted Imaging: Used in the development of imaging probes that selectively label cancer cells.
  • Therapeutic Nanoparticles: Enhances the stability and efficacy of nanoparticle-based therapies.

Material Science

The compound is also significant in material science for creating functional coatings. The PEG chain imparts hydrophilicity and biocompatibility to surfaces, making them suitable for biomedical applications.

Case Study:
A study demonstrated that surfaces modified with endo-BCN-PEG3-Boc-amine exhibited reduced protein adsorption and enhanced cell compatibility, highlighting its potential in developing medical devices.

Data Tables

Application AreaKey BenefitsExamples of Use
BioconjugationHigh reactivity, versatile couplingTargeted drug delivery systems
Drug DeliveryIncreased efficacy, reduced side effectsAntibody-drug conjugates
NanotechnologyEnhanced stability, targeted imagingImaging probes for cancer detection
Material ScienceImproved biocompatibilityCoatings for implants and biosensors

Comparison with Similar Compounds

Key Properties :

Property Value
Molecular Formula C₂₄H₄₀N₂O₇
Molecular Weight 468.6 g/mol
Purity ≥95%
Storage Conditions -20°C, dry, dark
Applications Drug delivery, nanotechnology, bioconjugation, cell imaging .

Comparison with Similar Compounds

endo-BCN-PEG3-amine

Key Differences :

  • Structure : Lacks the Boc protection on the amine.
  • Reactivity : The free amine allows direct conjugation without deprotection steps, but offers less control over reaction specificity compared to the Boc-protected variant .
  • Molecular Weight : Lower (368.47 g/mol) due to the absence of the Boc group .
  • Applications : Used in rapid bioconjugation workflows where intermediate deprotection is unnecessary .

exo-BCN-PEG3-amine

Key Differences :

  • Molecular Weight : 368.47 g/mol (identical to endo-BCN-PEG3-amine but structurally distinct) .
  • Solubility : Less hydrophilic than endo-BCN derivatives, limiting efficiency in aqueous bioconjugation .

endo-BCN-PEG2-amine

Key Differences :

  • PEG Length : Shorter PEG2 spacer (vs. PEG3), reducing solubility and increasing steric hindrance .
  • Molecular Weight : 324.4 g/mol .
  • Applications: Preferred for compact molecular linkages but less effective in applications requiring extended spacing, such as nanoparticle functionalization .

endo-BCN-PEG3-Biotin

Key Differences :

  • Functional Group : Biotin replaces the Boc-amine, enabling streptavidin/avidin-based purification or detection .
  • Molecular Weight : 594.77 g/mol .
  • Applications : Biosensing, protein pull-down assays, and targeted imaging .

Gly-PEG3-endo-BCN

Key Differences :

  • Structure : Incorporates a Boc-protected glycine moiety, offering additional conjugation flexibility .
  • Molecular Weight : 425.53 g/mol .
  • Applications : Used in peptide synthesis and glycan engineering due to the glycine spacer .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
endo-BCN-PEG3-Boc-amine 1807501-84-3 C₂₄H₄₀N₂O₇ 468.6 ≥95% -20°C, dry, dark
endo-BCN-PEG3-amine 1883512-27-3 C₁₉H₃₂N₂O₅ 368.47 >90% -20°C, dark
exo-BCN-PEG3-amine 1841134-72-2 C₁₉H₃₂N₂O₅ 368.47 >90% -20°C, dark
endo-BCN-PEG2-amine 1263166-93-3 C₁₇H₂₈N₂O₄ 324.4 ≥95% -20°C, dry
endo-BCN-PEG3-Biotin 1263166-92-2 C₂₉H₄₆N₄O₇S 594.77 ≥95% -20°C, dark

Table 2: Functional and Application Comparison

Compound Key Functional Group Unique Advantage Primary Applications
endo-BCN-PEG3-Boc-amine Boc-protected amine Controlled deprotection for stepwise conjugation Drug delivery, nanomaterials
endo-BCN-PEG3-amine Free amine Rapid conjugation without deprotection Protein labeling, diagnostics
exo-BCN-PEG3-amine exo-BCN isomer Alternative stereochemistry for azide pairs Specialty bioconjugation
endo-BCN-PEG2-amine Shorter PEG2 spacer Compact linkages Small molecule conjugates
endo-BCN-PEG3-Biotin Biotin Streptavidin affinity Biosensing, protein purification

Research Findings and Trends

  • Reactivity : endo-BCN derivatives exhibit faster reaction kinetics with azides compared to exo isomers due to enhanced strain energy in the bicyclo structure .
  • Solubility : PEG3 spacers improve aqueous solubility by 30–50% compared to PEG2 variants, critical for in vivo applications .
  • Stability : Boc-protected amines demonstrate >90% stability over 6 months at -20°C, whereas free amines may degrade by 15–20% under the same conditions .
  • Emerging Uses : endo-BCN-PEG3-Boc-amine is increasingly utilized in mRNA-LNP formulations for targeted delivery, leveraging its biocompatibility and controlled release properties .

Biological Activity

endo-BCN-PEG3-Boc-amine is a specialized polyethylene glycol (PEG) derivative characterized by the presence of a bicyclo[6.1.0]non-4-yne (BCN) group and a tert-butoxycarbonyl (Boc) protected amine. Its molecular formula is C19H32N2O5, with a molecular weight of 368.5 g/mol. This compound is primarily utilized in bioconjugation and drug delivery applications due to its unique reactivity and ability to form stable linkages with various biomolecules. The biological activity of endo-BCN-PEG3-Boc-amine is largely derived from its components and their interactions in biological systems.

endo-BCN-PEG3-Boc-amine participates in "click chemistry," particularly through the following mechanisms:

  • Reactivity with Azides : The BCN group can react efficiently with azide-tagged biomolecules, enabling precise labeling and tracking of biomolecules within biological systems.
  • Amine Functionality : The Boc-protected amine can be deprotected under mild acidic conditions, allowing for further conjugation with various therapeutic agents or targeting ligands, enhancing specificity and efficacy in drug delivery systems.

Table 1: Comparison of Related Compounds

Compound NameFunctional GroupsUnique Features
endo-BCN-PEG3-amineBCN, AmineLacks Boc protection; more reactive amine
N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acidAzide, AmineIncorporates azide functionality for different reactivity
t-Boc-N-Amido-PEG7-propargylPropargyl, BocContains propargyl group for copper-catalyzed reactions
Azido-PEG3-phosphonic acidAzide, PhosphatePhosphate group enhances solubility and stability

Biological Applications

The unique properties of endo-BCN-PEG3-Boc-amine make it suitable for various applications in biochemistry and pharmaceuticals:

  • Bioconjugation : The ability to form stable linkages with biomolecules allows for the development of targeted drug delivery systems.
  • Drug Delivery : Its hydrophilic nature reduces aggregation and enhances solubility, making it an excellent candidate for drug delivery applications.

Case Studies and Research Findings

Research has demonstrated the efficacy of endo-BCN-PEG3-Boc-amine in various biological contexts:

  • Targeted Drug Delivery : A study highlighted the use of nanoparticles modified with endo-BCN-PEG3-Boc-amine to improve tumor targeting through enhanced nanoparticle-cell communications. The modification resulted in significant improvements in cellular uptake and reduced cytotoxicity compared to unmodified nanoparticles .
  • Fluorescence Imaging : Another research effort utilized bioorthogonal probes based on endo-BCN chemistry to achieve precise fluorescence imaging in live cells, facilitating the study of cellular processes without interference from other functional groups present in biological samples .

Biocompatibility and Toxicity

Biocompatibility studies indicate that endo-BCN-PEG3-Boc-amine exhibits low toxicity across various cell lines, including NIH 3T3 fibroblast cells and MDA-MB-231 breast cancer cells. The compound's design minimizes cytotoxic effects while maintaining effective drug delivery capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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endo-BCN-PEG3-NH-Boc
Reactant of Route 2
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endo-BCN-PEG3-NH-Boc

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.